2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
Description
Significance of Iodinated Heterocyclic Ethers in Organic Synthesis
Iodinated heterocyclic ethers are valuable intermediates in organic synthesis, primarily due to the unique properties of the carbon-iodine bond. acs.org Iodine, being the largest and least electronegative of the stable halogens, forms a relatively weak and highly polarizable bond with carbon. This characteristic makes the iodine atom an excellent leaving group in nucleophilic substitution reactions and facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The introduction of iodine into a heterocyclic ether can be achieved through several methods, with iodocyclization being a particularly powerful strategy. nih.gov This process, often mediated by molecular iodine (I₂), involves the electrophilic attack of iodine on an unsaturated precursor, such as an alkene or alkyne bearing a tethered hydroxyl group, leading to the formation of an iodinated cyclic ether. nih.govrsc.org These reactions often proceed under mild conditions and exhibit high regio- and stereoselectivity, providing a reliable route to complex molecular architectures.
The synthetic utility of iodinated heterocyclic ethers is vast. They serve as precursors for a wide range of functional group transformations. For instance, the iodine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. Furthermore, the carbon-iodine bond is amenable to a plethora of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in the construction of complex molecular frameworks. The presence of the ether oxygen atom can also influence the reactivity of the molecule, participating in chelation control or directing subsequent reactions.
Overview of Oxolane (Tetrahydrofuran) and Oxane (Tetrahydropyran) Architectures in Complex Molecules
The oxolane (tetrahydrofuran, THF) and oxane (tetrahydropyran, THP) rings are fundamental five- and six-membered saturated heterocyclic ethers, respectively, that are ubiquitous in the structures of a vast array of natural products and synthetic molecules. nih.gov Their prevalence stems from their relative stability and the stereochemical diversity they can impart to a molecule.
Table 1: Comparison of Oxolane and Oxane Rings
| Feature | Oxolane (Tetrahydrofuran) | Oxane (Tetrahydropyran) |
| Ring Size | 5-membered | 6-membered |
| Conformation | Envelope and Twist | Chair, Boat, and Twist-Boat |
| Prevalence | Common in natural products and as a solvent | Abundant in carbohydrates and polyether natural products |
In the realm of natural products, fused polycyclic ether systems containing multiple oxolane and oxane rings are characteristic of a class of marine toxins, such as the brevetoxins and ciguatoxins. nih.govillinois.edu These complex molecules exhibit potent biological activity, often targeting ion channels. nih.gov The specific arrangement and stereochemistry of the interconnected ether rings are crucial for their biological function. The biosynthesis of these polyether ladders is proposed to proceed through a cascade of epoxide-opening cyclizations, highlighting the fundamental role of cyclic ether formation in nature. core.ac.uk
In medicinal chemistry, the incorporation of oxolane and oxane moieties can significantly influence the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and lipophilicity. ontosight.ainumberanalytics.com These rings can act as rigid scaffolds to orient functional groups for optimal interaction with biological targets or serve as metabolically stable replacements for more labile functionalities.
Structural and Mechanistic Interest in Halo-Ether Scaffolds
Halo-ether scaffolds, which feature a halogen atom attached to a cyclic ether framework, are of significant interest due to their unique structural features and the mechanistic pathways they can undergo. The presence of both an ether oxygen and a halogen atom on the same ring system gives rise to interesting electronic and steric effects that can influence the molecule's conformation and reactivity.
The carbon-halogen bond introduces a site of electrophilicity, making the carbon atom susceptible to nucleophilic attack. researchgate.net In the case of iodo-ethers, the large size of the iodine atom can also exert significant steric influence on the conformation of the ring and its substituents. The interaction between the lone pairs of the ether oxygen and the sigma-hole of the halogen (a region of positive electrostatic potential on the halogen atom opposite to the covalent bond) can lead to intramolecular halogen bonding, which can stabilize certain conformations and influence reactivity. acs.org
From a mechanistic standpoint, halo-ethers are key intermediates in a variety of transformations. As mentioned, their formation via halocyclization reactions provides a powerful tool for the stereocontrolled synthesis of complex cyclic systems. nih.gov The subsequent reactions of these halo-ethers are equally important. For example, the ring-opening of strained halo-ethers, such as iodinated epoxides or oxetanes, can proceed through different pathways depending on the reaction conditions (acidic or basic), leading to a variety of functionalized products. masterorganicchemistry.com The interplay between the ether oxygen, which can be protonated under acidic conditions to become a better leaving group, and the halogen, which is a good leaving group itself, allows for a rich and diverse chemistry.
The study of halo-ether scaffolds provides valuable insights into fundamental reaction mechanisms, including neighboring group participation, anchimeric assistance, and the dynamics of ring-opening and ring-closing reactions. The 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane scaffold, with its interconnected five- and six-membered rings and a defined point of iodination, serves as an excellent model system for exploring these principles.
Properties
Molecular Formula |
C10H17IO3 |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
2-[(4-iodooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17IO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChI Key |
ZMMJHCBQYBZMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2COCC2I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 4 Iodooxolan 3 Yl Oxy Methyl Oxane
Retrosynthetic Analysis of the 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This approach provides a roadmap for designing a viable synthetic route.
Disconnection Strategies at the Glycosidic and Ether Linkages
The most logical retrosynthetic disconnections for the target molecule are at the C-O bonds of the ether linkage. Cleavage of the bond between the oxane ring's methylene (B1212753) carbon and the ether oxygen (bond a ) suggests a Williamson ether synthesis-type approach. This disconnection yields two key synthons: an electrophilic (halomethyl)oxane derivative and a nucleophilic iodinated oxolanol.
Alternatively, disconnecting the bond between the oxolane C4-carbon and the ether oxygen (bond b ) points to a precursor with a hydroxyl group on the oxane moiety and an activated leaving group on the oxolane ring. Given the presence of the adjacent iodine atom, the first strategy is often more synthetically accessible. Following this path, the primary precursors are identified as (Oxan-2-yl)methanol and a 4-Iodooxolan-3-ol (B13310881) derivative.
Approaches for the Iodinated Oxolane Moiety
The 4-Iodooxolan-3-ol fragment is a substituted tetrahydrofuran (B95107) ring. The stereochemical relationship between the hydroxyl and iodo groups is critical. A powerful and direct method for the synthesis of such structures is the iodocyclization of a suitable acyclic precursor. nih.govacs.org The logical precursor for this moiety is a homoallylic alcohol, specifically pent-4-en-1,3-diol. The reaction of this diol with an electrophilic iodine source would be expected to proceed via an iodonium (B1229267) ion intermediate, followed by intramolecular attack by the hydroxyl group to form the five-membered oxolane ring.
Strategies for the Oxane Ring System
The (Oxan-2-yl)methanol , also known as tetrahydropyran-2-methanol, is a well-characterized compound. wikipedia.orgontosight.ai Its synthesis can be achieved through several established routes. One common method involves the catalytic hydrogenation of 2-furaldehyde, followed by reduction of the resulting furfuryl alcohol. Another approach is the acid-catalyzed cyclization of 1,2,6-hexanetriol. wikipedia.org Industrial preparations may involve the hydroformylation of tetrahydrofuran, reacting it with carbon monoxide and hydrogen under high pressure and temperature in the presence of a cobalt catalyst. google.com
Synthesis of Iodinated Oxolane (Tetrahydrofuran) Derivatives
Cyclofunctionalization of Homoallylic Alcohols for Tetrahydrofuran Synthesis
Cyclofunctionalization is a powerful strategy for constructing cyclic ethers. blucher.com.br In the context of tetrahydrofuran synthesis, the intramolecular cyclization of homoallylic alcohols (alkenols where the double bond and hydroxyl group are separated by three carbon atoms) is a common approach. ic.ac.uk This process is typically initiated by an electrophile that activates the double bond, making it susceptible to nucleophilic attack by the tethered hydroxyl group. A variety of electrophiles can be used, leading to the incorporation of different functional groups into the final cyclic product.
Iodine-Mediated Cyclization Reactions in Oxolane Formation
Iodine-mediated cyclization, or iodocyclization, is a specific and widely used type of cyclofunctionalization for forming iodo-substituted ethers. nih.govacs.orgnih.gov The reaction uses a source of electrophilic iodine (I+), which can be molecular iodine (I₂) itself, or more reactive reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). nih.gov
When a homoallylic alcohol is treated with an electrophilic iodine source, the iodine adds to the double bond to form a cyclic iodonium ion intermediate. The intramolecular hydroxyl group then acts as a nucleophile, attacking one of the carbons of the iodonium ion. According to Baldwin's rules, the 5-exo-tet cyclization pathway is generally favored, leading to the formation of a five-membered tetrahydrofuran ring. nih.govacs.org This reaction is often highly diastereoselective, with the stereochemistry of the product being influenced by the geometry of the starting alkene and the reaction conditions. For example, the cyclization of a homoallylic alcohol using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in the presence of catalytic iodine is an effective method for producing tetrahydrofuran derivatives. nih.govacs.org
Table 1: Reagents for Iodine-Mediated Cyclization
| Reagent | Description | Typical Conditions |
|---|---|---|
| Iodine (I₂) | Molecular iodine, often used with a base like sodium bicarbonate to neutralize the HI byproduct. | NaHCO₃, Acetonitrile or Dichloromethane |
| N-Iodosuccinimide (NIS) | A milder source of electrophilic iodine, often used for sensitive substrates. | Dichloromethane, often at low temperatures |
| Iodine Monochloride (ICl) | A more reactive and less selective iodinating agent. | Chlorinated solvents |
| HTIB / I₂ | [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent) with catalytic iodine provides a source of I⁺ under mild conditions. nih.govacs.org | Methanol |
The successful synthesis of this compound hinges on the strategic combination of these well-established methodologies: the synthesis of the two heterocyclic precursors followed by their coupling via an etherification reaction. The key transformation relies on the diastereoselective iodocyclization of a homoallylic alcohol to construct the core iodinated oxolane structure.
Radical Cyclization Approaches to Tetrahydrofurans
The construction of the tetrahydrofuran (oxolane) core can be effectively achieved through radical cyclization reactions. These methods rely on the intramolecular addition of a carbon-centered radical to a carbon-carbon double bond. Typically, a 5-exo-trig cyclization is favored, leading to the formation of the five-membered tetrahydrofuran ring. organic-chemistry.org
The process is generally initiated by the generation of a radical from a precursor, such as a bromoalkene or an epoxide, using a radical initiator like azobisisobutyronitrile (AIBN) or a transition metal complex. acs.org For instance, a common strategy involves the cyclization of an O-allylated precursor where a radical is generated on a side chain. The stereochemical outcome of the cyclization can often be controlled by the substrate's existing stereocenters, allowing for the synthesis of polysubstituted tetrahydrofurans with defined relative stereochemistry. acs.orgnih.gov
One notable approach uses titanocene(III) chloride (Cp₂TiCl) to reduce an epoxide, generating a radical intermediate that subsequently cyclizes to form a substituted tetrahydrofuran. acs.org This method has been successfully applied to the synthesis of various substituted tetrahydrofuran derivatives. acs.org
Table 1: Examples of Radical Cyclization for Tetrahydrofuran Synthesis
| Precursor Type | Radical Source/Reagent | Ring Closure Mode | Product Type |
|---|---|---|---|
| O-allylic bromoalkene | Bu₃SnH, AIBN | 5-exo-trig | Substituted Tetrahydrofuran |
| Substituted Epoxide | Cp₂TiCl, Zn dust | 5-exo-trig | Polysubstituted Tetrahydrofuran acs.org |
This methodology provides a robust pathway to the oxolane ring system, which can then be functionalized further, for example, through iodination, to yield the desired intermediate.
Stereo- and Regioselective Iodination Techniques for Oxolanes
To create the 4-iodooxolan-3-yl moiety, direct and selective iodination is crucial. While direct iodination of a pre-formed oxolane ring can be challenging, a more effective strategy is iodocyclization, where the iodine atom is incorporated during the ring-forming step. This approach, also known as iodoetherification, typically involves the reaction of a homoallylic alcohol with an electrophilic iodine source.
A sequential one-pot process combining an asymmetric Henry reaction with iodocyclization has also been developed for the synthesis of polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org This demonstrates the power of integrating iodocyclization into tandem reaction sequences to build complex, stereochemically rich structures.
Synthesis of Oxane (Tetrahydropyran) Derivatives
Prins Cyclization for 4-Iodotetrahydropyran Derivatives
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol, which is particularly well-suited for constructing the tetrahydropyran (B127337) (oxane) ring system. beilstein-journals.orgnih.gov When the reaction is mediated by an iodine source, 4-iodotetrahydropyran derivatives can be synthesized directly.
One of the most effective reagents for this transformation is trimethylsilyl (B98337) iodide (TMSI). rsc.org The TMSI-mediated reaction is known to introduce an iodine atom selectively at the 4-position of the newly formed tetrahydropyran ring. rsc.org This approach has been successfully used to synthesize 4-iodo-2,6-diphenyltetrahydropyran. rsc.org Similarly, molecular iodine (I₂) itself can catalyze the Prins cyclization under metal-free conditions to afford 4-iodotetrahydropyrans, although this may require higher catalyst loadings for acyclic substrates. nih.govmdpi.comresearchgate.net
Table 2: Conditions for Iodo-Prins Cyclization
| Substrates | Iodine Source/Catalyst | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Homoallylic alcohol, Benzaldehyde | TMSI | Dichloromethane | 4-Iodo-2,6-diphenyltetrahydropyran | rsc.org |
| Acyclic homoallylic alcohols, Aldehydes | I₂ (50 mol%) | Dichloromethane | 4-Iodo-tetrahydropyran | nih.govresearchgate.net |
The stereoselectivity of the Prins cyclization is often high, primarily yielding cis-2,6-disubstituted tetrahydropyrans through a chair-like transition state. beilstein-journals.org
Strategies for the Construction of Substituted Oxane Rings
Beyond the Iodo-Prins reaction, various strategies exist for constructing substituted oxane rings. The standard Prins cyclization, using Brønsted or Lewis acids like InCl₃ or FeCl₃, can produce 4-hydroxytetrahydropyrans, which can be further functionalized. beilstein-journals.org These reactions are known for their high diastereoselectivity.
Other methods for building the oxane skeleton include:
Intramolecular Williamson Ether Synthesis: A haloalcohol can undergo intramolecular cyclization to form a tetrahydropyran ring. This works best for forming five- and six-membered rings. masterorganicchemistry.com
Reductive Etherification: The coupling of a diol or a related precursor can lead to the formation of the cyclic ether. nih.gov
Oxidative Cyclization: Polyenes can undergo oxidative cyclization to form fused polyether systems containing tetrahydropyran rings. nih.gov
These diverse methods allow for the synthesis of oxane rings with various substitution patterns, which can be tailored for subsequent coupling reactions. For the target molecule, a 2-(halomethyl)oxane or a related derivative would be a key intermediate.
Coupling Strategies for Assembling the this compound Framework
Etherification Reactions for Polycyclic Assembly
The final and crucial step in assembling the target molecule is the formation of the ether linkage between the pre-synthesized 4-iodooxolan and oxane rings. The Williamson ether synthesis is the most prominent and widely used method for this purpose. wikipedia.orgjk-sci.com
This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of the target molecule, this would translate to the reaction between a 4-iodooxolan-3-olate (formed by deprotonating 4-iodooxolan-3-ol with a strong base like sodium hydride, NaH) and a 2-(halomethyl)oxane (e.g., 2-(bromomethyl)oxane). masterorganicchemistry.comjk-sci.com
The reaction is typically performed in a polar aprotic solvent such as tetrahydrofuran (THF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF) to facilitate the Sₙ2 mechanism. masterorganicchemistry.comjk-sci.com For the reaction to be efficient, the alkyl halide should ideally be primary to avoid competing elimination reactions. wikipedia.org
Alternative strategies like reductive etherification have also been employed in the synthesis of complex polycyclic ethers. nih.govacs.org This could involve the coupling of an alcohol with an aldehyde or ketone under reductive conditions. For example, a 4-iodooxolan-3-ol could potentially be coupled with an oxane-2-carboxaldehyde in the presence of a reducing agent.
These coupling strategies are fundamental in the convergent synthesis of complex polycyclic ether natural products and provide a reliable pathway to connect the two heterocyclic fragments of the target molecule. acs.orgnih.govillinois.edu
Advanced Linking Methodologies for Complex Carbohydrate-like Structures
The formation of the ether linkage between the oxolane and oxane rings in this compound is a critical step that draws parallels with glycosidic bond formation in carbohydrate chemistry. Advanced methodologies are required to ensure high yield and stereoselectivity. A key strategy involves a modified Williamson ether synthesis, a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.
In a plausible synthetic route, a protected 3-hydroxyoxolane derivative serves as the nucleophile, while a halo-substituted oxane derivative acts as the electrophile. To achieve this, 2-(hydroxymethyl)oxane can be converted to a more reactive electrophile, such as 2-(bromomethyl)oxane or 2-(tosyloxymethyl)oxane. The hydroxyl group of the protected oxolane is deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then displaces the leaving group on the oxane derivative to form the desired ether linkage.
An alternative and more advanced approach involves the use of glycosylation-type reactions, which are designed to control the stereochemistry of the newly formed C-O bond. nih.gov Methodologies such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates could be adapted for this non-carbohydrate system. For instance, a protected 3-bromooxolane could act as a "glycosyl" donor, activated by a Lewis acid or a heavy metal salt, to react with 2-(hydroxymethyl)oxane.
The subsequent introduction of the iodine at the 4-position of the oxolane ring can be achieved through several methods. A highly effective strategy is the iodoetherification of a precursor containing a suitably positioned double bond. For example, a molecule with a hydroxyl group and a homoallylic ether structure can undergo cyclization in the presence of an iodine source, such as iodine (I₂) and a base, to stereoselectively form the iodinated tetrahydrofuran ring. thieme-connect.com
| Reaction Step | Reagents and Conditions | Purpose | Key Considerations |
| Ether Linkage Formation | NaH, THF; followed by 2-(bromomethyl)oxane | To couple the two heterocyclic rings. | Anhydrous conditions are crucial. The choice of leaving group on the oxane moiety affects reactivity. |
| Iodination | I₂, NaHCO₃, in a suitable solvent | To introduce the iodine atom regioselectively. | The stereochemical outcome is dependent on the reaction conditions and the substrate's conformation. |
Protective Group Strategies in Complex Iodo-Ether Synthesis
The synthesis of a molecule with multiple reactive functional groups, such as this compound, necessitates a sophisticated protective group strategy to prevent unwanted side reactions. researchgate.net Hydroxyl groups are particularly sensitive and require protection during the ether linkage formation and iodination steps.
Commonly used protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), due to their stability under a wide range of reaction conditions and their ease of removal. nsf.gov For instance, the 3-hydroxyl group of the oxolane precursor would be protected prior to the coupling reaction.
The choice of protecting group is critical and must be orthogonal to the conditions used in subsequent steps. researchgate.net For example, a silyl ether is stable to the basic conditions of the Williamson ether synthesis but can be readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting the newly formed ether linkage or the iodo group.
Table of Orthogonal Protecting Groups in Iodo-Ether Synthesis
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF | Stable to base, mild acid |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to acid, base, and nucleophiles |
The strategic use of these protecting groups allows for the selective manipulation of different parts of the molecule, which is a cornerstone of modern multi-step organic synthesis.
Optimization and Scalability Considerations in Multi-Step Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Optimization of each step is crucial to ensure efficiency, safety, and cost-effectiveness. organic-chemistry.org For the synthesis of this compound, several factors must be considered.
Reaction Condition Optimization:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For the Williamson ether synthesis, polar aprotic solvents like DMF or THF are generally preferred.
Temperature: Optimizing the reaction temperature is essential to ensure a reasonable reaction rate while minimizing the formation of byproducts.
Stoichiometry: Fine-tuning the ratio of reactants can maximize the yield of the desired product and minimize waste.
Scalability and Process Safety:
Reagent Selection: On a large scale, the use of hazardous or expensive reagents should be minimized. For example, exploring milder and more environmentally benign iodinating agents could be a key optimization.
Purification: Chromatographic purification, while common in the lab, is often impractical for large-scale production. Developing crystallization or distillation methods for purification is highly desirable.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing for scalability and safety. organic-chemistry.org Reactions can be performed at higher temperatures and pressures with better control, potentially leading to higher yields and shorter reaction times. Automating this process can further enhance efficiency and reproducibility. organic-chemistry.org
Process Analytical Technology (PAT): Implementing real-time analytical techniques, such as HPLC or NMR, can monitor the progress of the reaction and ensure quality control throughout the manufacturing process.
By carefully considering these optimization and scalability factors, a robust and efficient synthesis of this compound can be developed.
Chemical Reactivity and Transformation Studies of 2 4 Iodooxolan 3 Yl Oxy Methyl Oxane
Reactivity of the Carbon-Iodine Bond in Oxolane Systems
The carbon-iodine (C-I) bond is the most reactive site in the molecule for many transformations due to its relatively low bond dissociation energy and the good leaving group ability of the iodide ion. The iodine atom is attached to a secondary carbon within the oxolane ring, which influences the mechanism of substitution and elimination reactions.
Nucleophilic Substitution Reactions and Mechanism (SN1/SN2 Pathways)
The secondary nature of the carbon bearing the iodine atom allows for nucleophilic substitution to proceed via either an SN1 or SN2 pathway, depending on the reaction conditions.
SN2 Pathway : This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The azide ion (N₃⁻) is an excellent nucleophile for such transformations, readily displacing halides from secondary positions. researchgate.nettutorchase.com The reaction of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane with sodium azide in a solvent like dimethylformamide (DMF) would be expected to yield the corresponding azido product with high efficiency. researchgate.netntu.edu.sgnih.govnih.gov
SN1 Pathway : This pathway involves the formation of a carbocation intermediate and is favored by polar protic solvents (which can stabilize the carbocation) and weaker nucleophiles. The secondary carbocation that would form on the oxolane ring is not particularly stable, making the SN1 pathway less likely than the SN2 pathway under most conditions. However, conditions that promote solvolysis, such as heating in a protic solvent like ethanol, could lead to a mixture of substitution and elimination products via an SN1 or E1 mechanism.
| Parameter | SN1 Pathway | SN2 Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., N₃⁻, CN⁻, RS⁻) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
| Stereochemistry | Racemization | Inversion of configuration |
| Intermediate | Carbocation | None (concerted mechanism) |
Reductive Dehalogenation Methodologies
The carbon-iodine bond can be cleaved to install a hydrogen atom in its place through reductive dehalogenation. A common and effective method for this transformation is radical reduction using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). organic-chemistry.orgresearchgate.netlibretexts.org This reaction proceeds via a free radical chain mechanism and is generally very efficient for alkyl iodides. nih.govwikipedia.org The utility of tributyltin hydride lies in its relatively weak Sn-H bond, which acts as an excellent hydrogen atom donor to the carbon-centered radical intermediate. organic-chemistry.orglibretexts.org
Alternative, less toxic methods for reductive dehalogenation are also available, including the use of sodium borohydride in polar aprotic solvents, although this may require activation or specific conditions for secondary alkyl iodides.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with C-I Bonds
The C-I bond serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling : This reaction couples the iodo-oxolane with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While traditionally used for sp²-hybridized halides, methods have been developed for the Suzuki coupling of unactivated secondary alkyl halides. youtube.comwikipedia.org This would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 4-position of the oxolane ring. organic-chemistry.orgwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org
Sonogashira Coupling : This reaction forms a C(sp³)–C(sp) bond by coupling the secondary iodide with a terminal alkyne. jk-sci.comlibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govorganic-chemistry.orgresearchgate.net Recent advancements have enabled the Sonogashira coupling of non-activated secondary alkyl iodides, making this a viable method for introducing alkynyl moieties onto the oxolane ring. researchgate.netorganic-chemistry.orgyoutube.comnih.gov
Heck Reaction : The Heck reaction couples the alkyl iodide with an alkene. libretexts.orglibretexts.orgnih.gov While the classic Heck reaction involves aryl or vinyl halides, variations involving alkyl halides have been developed. wikipedia.orgacs.org The reaction with the iodo-oxolane substrate could potentially lead to the formation of a substituted alkene at the site of iodination. Studies on the Heck arylation of cyclic olefins like 2,3-dihydrofuran demonstrate the feasibility of such couplings with heterocyclic systems. ntu.edu.sg
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C(sp³)–C(sp²), C(sp³)–C(sp³) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C(sp³)–C(sp) |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | C(sp³)–C(sp²) |
Electrophilic Behavior and Potential for Hypervalent Iodine Chemistry
While the iodine atom in an alkyl iodide is not typically considered electrophilic itself, the carbon to which it is attached is. However, the iodine atom can be oxidized to higher valence states (+3 or +5) to form hypervalent iodine compounds. researchgate.net These species are powerful oxidizing agents and can participate in a variety of synthetic transformations. organic-chemistry.orgresearchgate.netresearchgate.net
The synthesis of hypervalent iodine compounds typically starts from iodoarenes or perfluoroalkyl iodides. youtube.com The formation of stable hypervalent iodine species from non-activated secondary alkyl iodides is less common but has been reported, particularly with highly fluorinated alkyl chains. researchgate.netresearchgate.net Oxidation of this compound with a strong oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in the presence of a suitable ligand source (e.g., tosylate) could potentially lead to the in-situ formation of a λ³-iodane, although this would likely be a highly reactive and unstable intermediate. Such species could then act as potent electrophiles or oxidizing agents. organic-chemistry.orgresearchgate.net
Reactivity of the Ether Linkages (Oxolane-Oxane and Intrarings)
Ethers are generally stable and unreactive functional groups. However, they can be cleaved under strongly acidic conditions. researchgate.net The molecule has three distinct ether C-O bonds that could potentially be cleaved: two within the oxolane ring, and one linking the oxolane and oxane rings.
Acidic Cleavage Mechanisms of Ethers
The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established reaction. nih.gov The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). nih.gov The protonated ether is then attacked by the halide nucleophile.
The specific pathway, SN1 or SN2, depends on the nature of the carbon atoms attached to the ether oxygen. wikipedia.org
SN2 Cleavage : Occurs when the carbon atoms are primary or secondary. The nucleophile attacks the less sterically hindered carbon.
SN1 Cleavage : Occurs if one of the carbon atoms is tertiary or can form a otherwise stabilized carbocation.
In the case of this compound, all carbons adjacent to ether oxygens are secondary or primary (within the oxane's -CH₂-O- link). Therefore, cleavage is expected to proceed via an SN2 mechanism.
When considering the regioselectivity of the cleavage, the nucleophile will attack the least sterically hindered carbon atom of the protonated ether. For the linkage between the two rings, the attack would likely occur at the primary carbon of the oxane's methyl group, cleaving the oxolanyl-O-CH₂ bond. Cleavage of the internal oxolane ether bond would lead to ring-opening, forming a diol derivative. The relative rates of these cleavage reactions would depend on the specific reaction conditions and the steric and electronic environment of each ether oxygen. Studies on the cleavage of 2-substituted tetrahydrofurans often show a preference for attack at the less hindered C5 position, leading to ring-opened products.
Ring-Opening Reactions of Oxolane and Oxane Moieties
The stability of the oxolane and oxane rings in this compound is a crucial factor in its synthetic utility. Generally, five- and six-membered cyclic ethers are relatively stable and require specific conditions to undergo ring-opening. However, the presence of the iodo substituent on the oxolane ring can influence its susceptibility to cleavage.
Ring-opening reactions of unsubstituted oxolane and oxane typically proceed under harsh conditions, often involving strong acids or bases. For instance, electrophilic ring-opening of 2-alkoxy-3,4-dihydropyrans, a related oxane derivative, has been achieved using thiophenols or thiols, leading to the formation of 1,3-dicarbonyl moieties. This suggests that the oxane ring in the title compound could potentially be opened under similar electrophilic conditions, although the specific influence of the iodo-substituted oxolane moiety on this process requires further investigation.
The reactivity of the oxolane ring is directly impacted by the C-I bond. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to nucleophilic attack or radical cleavage. This can indirectly lead to ring-opening under specific reductive or organometallic-mediated conditions.
| Reaction Type | Reagents/Conditions | Expected Products |
| Acid-catalyzed Ring Opening | Strong protic or Lewis acids | Diols, haloalcohols |
| Nucleophilic Ring Opening | Strong nucleophiles (e.g., organolithiums) | Substituted alcohols |
| Reductive Cleavage | Reducing agents (e.g., SmI2) | Alcohol or rearranged products |
Intramolecular Reactions and Rearrangements
The spatial relationship between the iodo-substituted oxolane and the oxane ring in this compound allows for a variety of intramolecular reactions and rearrangements. These transformations are often driven by the formation of more stable cyclic or polycyclic systems.
Cyclization Tendencies and Competing Pathways
Intramolecular cyclization is a prominent reaction pathway for this compound, particularly under conditions that activate the C-I bond. For instance, treatment with radical initiators or reducing agents like samarium(II) iodide can generate a radical or an organometallic intermediate at the C4 position of the oxolane ring. This reactive species can then attack the oxane ring, leading to the formation of a new carbon-carbon or carbon-oxygen bond and a fused or bridged bicyclic system.
The stereochemistry of the starting material plays a crucial role in determining the feasibility and outcome of these cyclization reactions. The synthesis of substituted tetrahydrofurans via the intramolecular cyclization of unsaturated alcohols is a well-established method where the stereochemistry of the starting material often dictates the stereochemistry of the cyclized product. [cite: 7.1] Similarly, the relative orientation of the substituent on the oxolane ring will influence the preferred cyclization pathway.
Competing pathways to cyclization can include simple reduction of the C-I bond without further rearrangement, or elimination reactions if a suitable base is present. The choice of solvent and reaction temperature can also significantly influence the distribution of products between these competing pathways.
Conformational Effects on Reactivity and Selectivity
The three-dimensional structure and conformational flexibility of this compound are critical in governing its reactivity and the stereoselectivity of its transformations. Both the oxolane and oxane rings can adopt several low-energy conformations. The preferred conformation will influence the accessibility of the reactive centers and the orbital overlap required for certain reactions.
For the oxane ring, the anomeric effect, which describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) to favor an axial orientation, is a significant conformational determinant. This effect, along with potential intramolecular hydrogen bonding in related systems, can lock the molecule into a specific conformation, thereby directing the approach of reagents and influencing the stereochemical outcome of reactions. The stereoselective synthesis of substituted tetrahydropyrans is a challenging area where control of conformational effects is paramount.
The directing effect of substituents on the stereochemical outcome of reactions is a well-documented phenomenon. For example, the osmylation of 2,3-unsaturated hexonolactones is directed by the stereochemistry of a C3-oxy substituent. In a similar vein, the stereochemistry at the C3 and C4 positions of the oxolane ring in the title compound will undoubtedly exert a strong influence on the selectivity of its intramolecular reactions.
Oxidative and Reductive Transformations of the Compound
The presence of the iodo group and the ether linkages provides multiple sites for oxidative and reductive transformations. The ability to selectively modify one part of the molecule while leaving the other intact is a key challenge and a measure of its synthetic versatility.
Chemoselective Oxidation of Peripheral Functional Groups
While the core structure of this compound is relatively robust towards oxidation, any peripheral functional groups that might be introduced could be selectively oxidized. For instance, if a hydroxyl group were present, a wide array of modern oxidation reagents could be employed for its conversion to a ketone or aldehyde, depending on its position. The challenge would lie in achieving this transformation without affecting the sensitive C-I bond or the ether linkages.
Selective Reduction of Specific Centers
The most reactive site for reduction in this compound is the carbon-iodine bond. This bond can be selectively reduced using various methods, including catalytic hydrogenation, metal hydrides, or dissolving metal reductions. The choice of reducing agent is critical to avoid the cleavage of the ether linkages.
A particularly useful reagent in this context is samarium(II) iodide (SmI₂), which is known for its ability to effect a wide range of chemical transformations, including the reduction of carbon-halogen bonds and the formation of carbon-carbon bonds via radical cyclization pathways. The use of SmI₂ could allow for the selective reduction of the C-I bond, potentially leading to the formation of an intermediate that could undergo further intramolecular reactions.
| Transformation | Reagents/Conditions | Expected Outcome |
| Deiodination | H₂, Pd/C; or Bu₃SnH, AIBN | 2-[(Oxolan-3-yloxy)methyl]oxane |
| Reductive Cyclization | SmI₂ | Bicyclic ether derivatives |
| Oxidative Cleavage (of tether) | Oxidizing agents (e.g., O₃, RuO₄) | Conversion to glycosides (in related systems) |
Stereochemical Aspects and Conformational Analysis
Stereoisomerism and Chirality in 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
Stereoisomerism arises from differences in the spatial arrangement of atoms within a molecule. In this compound, the presence of multiple stereogenic centers gives rise to a number of possible stereoisomers.
A chiral center is typically a carbon atom bonded to four different substituent groups. msu.edu In the structure of this compound, several such centers can be identified, leading to a variety of stereoisomers. The presence of a single asymmetrically substituted carbon atom is sufficient to render the entire molecule chiral. msu.edu
The chiral centers in this compound are located at the following positions:
C3 and C4 of the oxolane ring: The carbon atom at position 3 is bonded to an oxygen atom of the ring, a hydrogen atom, the bulky iodo-substituted carbon at C4, and the ether-linked oxane moiety. The carbon at position 4 is attached to the ring oxygen, a hydrogen atom, the iodine atom, and the carbon at C3.
C2 of the oxane ring: This carbon is bonded to the ring oxygen, a hydrogen atom, the adjacent carbon within the ring (C3), and the ether-linked methyl group connected to the oxolane ring.
The presence of these three chiral centers means that there are 2^3 = 8 possible stereoisomers (four pairs of enantiomers). The absolute configuration at each chiral center can be assigned as either R or S based on the Cahn-Ingold-Prelog priority rules.
Table 1: Potential Chiral Centers in this compound
| Atom | Ring | Substituents | Chirality |
|---|---|---|---|
| C3 | Oxolane | -O- (ring), -H, -C4(I)-, -O-CH2-oxane | Chiral |
| C4 | Oxolane | -O- (ring), -H, -I, -C3-O- | Chiral |
The synthesis of a single, desired stereoisomer of this compound requires enantioselective methods. Several general strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials, such as carbohydrates or amino acids, to construct the target molecule. For instance, a chiral precursor containing a pre-defined stereocenter could be used to build one of the heterocyclic rings.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For the synthesis of substituted tetrahydrofurans, methods like catalytic enantioselective ring-opening of oxetanes or desymmetrization of meso-diols have proven effective. acs.orgnih.govnsf.gov Similarly, enantioselective methods for the synthesis of dihydropyrans can be adapted. jku.at
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Conformational Preferences of the Oxolane and Oxane Rings
The flexibility of the oxolane and oxane rings allows them to adopt various non-planar conformations to minimize steric and torsional strain.
Oxolane (Tetrahydrofuran) Ring: The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a continuous state of dynamic motion, primarily adopting two low-energy conformations: the envelope (Cs) and the twist (C2) conformations. rsc.orgresearchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is low, allowing for rapid interconversion through a process called pseudorotation. researchgate.net
Oxane (Tetrahydropyran) Ring: The six-membered tetrahydropyran (B127337) ring predominantly adopts a chair conformation , which is significantly more stable than other possible conformations like the boat or twist-boat. youtube.com In the chair conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered, minimizing both angle and torsional strain. youtube.comunicamp.br The ring can undergo a "ring flip" to an alternative chair conformation, during which axial substituents become equatorial and vice-versa. youtube.com
The presence of substituents on the oxolane and oxane rings influences their conformational preferences.
Oxolane Ring: Substituents on the tetrahydrofuran ring can favor certain envelope or twist conformations to minimize steric interactions. Large substituents will preferentially occupy positions that reduce non-bonding interactions with other groups on the ring. nih.gov The bulky iodo group and the ether-linked oxane moiety on the oxolane ring of this compound will significantly influence the puckering of this ring.
Oxane Ring: In substituted tetrahydropyrans, the chair conformation is still favored. acs.orgresearchgate.net However, the substituents will preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org The energy difference between the axial and equatorial conformations depends on the size of the substituent. libretexts.org For the this compound molecule, the large -{[(4-Iodooxolan-3-yl)oxy]methyl} group at the C2 position of the oxane ring will strongly favor an equatorial orientation.
Table 2: General Conformational Preferences of Substituted Oxolane and Oxane Rings
| Ring System | Predominant Conformation(s) | Influence of Substituents |
|---|---|---|
| Oxolane (Tetrahydrofuran) | Envelope (Cs) and Twist (C2) | Substituents influence the preferred puckered conformation to minimize steric strain. |
Diastereoselectivity Control in Synthetic Pathways
When a molecule contains multiple chiral centers, the synthesis must control the relative stereochemistry between them to produce a single diastereomer. Diastereoselectivity can be controlled through various strategies:
Substrate Control: The existing stereochemistry in a chiral substrate can direct the formation of a new stereocenter. For example, the stereochemistry of the oxolane ring could influence the stereochemical outcome of a reaction on the oxane ring, or vice versa.
Reagent Control: The use of a chiral reagent can selectively produce one diastereomer over others.
Catalyst Control: Chiral catalysts can be employed to favor the formation of a specific diastereomer. For instance, in iridium-catalyzed allylic substitutions, the choice of cation can control diastereoselectivity. nih.gov
Thermodynamic vs. Kinetic Control: The reaction conditions can be manipulated to favor either the thermodynamically more stable product (thermodynamic control) or the product that is formed fastest (kinetic control). nih.gov In some cases, diastereoselectivity can be controlled through a thermodynamic equilibrium. nih.gov
The synthesis of a specific diastereomer of this compound would require careful consideration of these principles to control the relative configurations of the three chiral centers.
Ligand-Controlled and Substrate-Controlled Stereoselectivity
In the synthesis of complex molecules like this compound, achieving the desired stereoisomer is a significant challenge. Stereoselectivity can be directed by either the inherent chirality of the substrate or by the use of chiral external agents, such as ligands complexed to a metal catalyst.
Substrate-controlled stereoselectivity relies on the existing stereocenters in the starting material to influence the stereochemical outcome of a reaction. For instance, in a hypothetical intramolecular cyclization to form the iodo-substituted oxolane ring, the stereochemistry of a pre-existing hydroxyl group on the acyclic precursor could direct the diastereoselectivity of the ring closure. The steric bulk of substituents on the substrate can block certain trajectories of attack, favoring the formation of one diastereomer over another. researchgate.netnih.gov
Ligand-controlled stereoselectivity , on the other hand, is achieved by employing a chiral ligand that coordinates to a catalyst. This chiral catalyst-ligand complex then creates a chiral environment around the reacting species, guiding the reaction to favor the formation of a specific enantiomer or diastereomer. chemrxiv.org This approach is particularly powerful when the substrate itself lacks strong stereodirecting groups. For example, in a palladium-catalyzed intramolecular etherification to form the oxane ring, the choice of a chiral phosphine (B1218219) ligand could determine the stereochemistry at the 2-position of the oxane. nih.gov
The interplay between substrate and ligand control is a key consideration in modern asymmetric synthesis. In some cases, the inherent preference of the substrate can be either enhanced or overridden by a powerful chiral ligand, a concept known as "matched" and "mismatched" pairs.
Below is a hypothetical data table illustrating the potential effects of different control elements on the diastereomeric ratio (d.r.) in a key synthetic step for a precursor to this compound.
| Entry | Control Element | Chiral Ligand | Diastereomeric Ratio (A:B) |
| 1 | Substrate | None | 3:1 |
| 2 | Ligand | Ligand X | 1:15 |
| 3 | Ligand | Ligand Y | 12:1 |
This table is illustrative and based on general principles of stereoselective synthesis.
Lewis Acid Catalysis in Stereoselective Cyclization
Lewis acids play a pivotal role in the stereoselective synthesis of cyclic ethers. nih.gov They can act as catalysts to activate substrates and control the stereochemical course of cyclization reactions. acs.org In the context of synthesizing this compound, a Lewis acid could be employed to promote the stereoselective formation of either the oxolane or the oxane ring.
The mechanism of Lewis acid catalysis in these reactions typically involves the coordination of the Lewis acid to an oxygen atom, such as a hydroxyl or an ether oxygen, in the acyclic precursor. This coordination enhances the electrophilicity of a nearby carbon atom, facilitating nucleophilic attack and subsequent ring closure. The stereochemical outcome of the cyclization is often influenced by the transition state geometry, which is in turn affected by the nature of the Lewis acid and the substrate.
For example, a bulky Lewis acid might favor a more open transition state, leading to a different diastereomer than a smaller Lewis acid that allows for a more compact arrangement. nih.gov Furthermore, the use of chiral Lewis acids can induce enantioselectivity in the cyclization of prochiral substrates. wikipedia.orgnih.gov The coordination of a chiral Lewis acid to the substrate can create a chiral pocket that differentiates between two enantiotopic transition states, leading to the preferential formation of one enantiomer.
The choice of Lewis acid can have a profound impact on the diastereoselectivity of the cyclization. Below is a hypothetical data table showing the effect of different Lewis acids on the diastereomeric ratio of a cyclization product in a model system relevant to the synthesis of this compound.
| Entry | Lewis Acid | Solvent | Diastereomeric Ratio (trans:cis) |
| 1 | TiCl₄ | CH₂Cl₂ | 5:1 |
| 2 | SnCl₄ | CH₂Cl₂ | 1:10 |
| 3 | Yb(OTf)₃ | THF | >20:1 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | 2:1 |
This table is illustrative and based on general principles of Lewis acid-catalyzed cyclizations.
Spectroscopic Characterization Methodologies for Complex Iodo Ethers
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. msu.edu For 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish the molecule's covalent framework.
The structural assignment begins with the analysis of 1D ¹H and ¹³C NMR spectra, which provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively. Protons and carbons adjacent to electronegative atoms like oxygen are typically shifted downfield in the NMR spectrum. uhcl.edudocbrown.info The heavy iodine atom in the oxolane ring also influences the chemical shifts of nearby nuclei.
The complete and unambiguous assignment of these signals requires a series of 2D NMR experiments. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton connectivity within the oxane and oxolane ring systems independently. msu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on the already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nsf.gov This is paramount for determining the molecule's three-dimensional structure and relative stereochemistry, as discussed in the following section.
Hypothetical ¹H and ¹³C NMR data for a specific stereoisomer of this compound are presented below, along with the key 2D correlations used for their assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| Oxane Ring | |||||
| 2 | 76.5 | 3.65 | m | H-3a, H-3b | C-3, C-6, C-7 |
| 3 | 25.8 | 1.60, 1.75 | m | H-2, H-4a, H-4b | C-2, C-4, C-5 |
| 4 | 22.4 | 1.55, 1.80 | m | H-3a, H-3b, H-5a, H-5b | C-3, C-5, C-6 |
| 5 | 28.9 | 1.65, 1.85 | m | H-4a, H-4b, H-6a, H-6b | C-3, C-4, C-6 |
| 6 | 68.2 | 3.50, 3.95 | m | H-5a, H-5b | C-2, C-4, C-5 |
| Bridge | |||||
| 7 | 70.1 | 3.75 | d (11.5) | H-2 | C-2, C-3' |
| 3.85 | d (11.5) | H-2 | C-2, C-3' | ||
| Oxolane Ring | |||||
| 2' | 69.8 | 3.90, 4.05 | m | H-3' | C-3', C-4', C-5' |
| 3' | 79.5 | 4.15 | ddd (7.0, 5.5, 2.0) | H-2'a, H-2'b, H-4' | C-2', C-4', C-5', C-7 |
| 4' | 32.1 | 4.30 | td (7.0, 3.5) | H-3', H-5'a, H-5'b | C-2', C-3', C-5' |
| 5' | 72.3 | 3.80, 4.00 | m | H-4' | C-2', C-3', C-4' |
Note: This data is a hypothetical representation for illustrative purposes.
While 2D NMR can establish the planar structure, determining the relative stereochemistry at the chiral centers (C-2, C-3', and C-4') requires a more detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. docbrown.info
The magnitude of the ³JHH coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of the protons on the oxolane ring, the relative orientation of the substituents can be inferred. For instance, a large coupling constant between H-3' and H-4' (e.g., 8-10 Hz) would suggest a pseudo-trans diaxial relationship, while a smaller value (e.g., 2-4 Hz) would indicate a pseudo-cis or pseudo-equatorial-axial relationship.
NOESY experiments provide definitive evidence for through-space proximity (typically <5 Å). nsf.govdocbrown.info An NOE correlation between two protons indicates that they are on the same face of the ring system. For example, in a stereoisomer where the substituents at C-3' and C-4' are cis to each other, a clear NOE correlation would be expected between H-3' and H-4'. Conversely, the absence of this correlation and the presence of an NOE between H-3' and a proton on the opposite face would suggest a trans relationship.
Table 2: Hypothetical NOE Correlations for a cis-3',4'-Substituted Stereoisomer
| Irradiated Proton | Observed NOE | Implied Proximity |
| H-3' | H-4' | H-3' and H-4' are on the same face of the oxolane ring. |
| H-3' | H-2'a | H-3' is cis to the H-2'a proton. |
| H-4' | H-5'a | H-4' is cis to the H-5'a proton. |
| H-2 | H-7a | Spatial proximity of the oxane ring and the methylene (B1212753) bridge. |
Note: This data is a hypothetical representation for illustrative purposes.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₁₇IO₃), the expected exact mass would be calculated and compared to the experimental value.
Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, providing a fingerprint that can aid in structural elucidation. libretexts.org The fragmentation pattern of iodo-ethers is often characterized by specific cleavage pathways. docbrown.info
Key fragmentation pathways for this molecule would include:
Loss of an iodine radical: The C-I bond is relatively weak, and its cleavage would result in a prominent peak at [M - 127]⁺. wvu.edu
Alpha-cleavage: The bonds adjacent to the ether oxygen atoms can break, leading to resonance-stabilized oxonium ions. This is a common fragmentation pathway for ethers.
Ring cleavage: Fragmentation of the oxane or oxolane rings can produce a series of smaller ions.
Iodine cation: A peak at m/z 127 corresponding to I⁺ is often observed in the mass spectra of iodine-containing compounds. docbrown.info
Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula |
| 312 | [M]⁺ | [C₁₀H₁₇IO₃]⁺ |
| 185 | [M - I]⁺ | [C₁₀H₁₇O₃]⁺ |
| 127 | [I]⁺ | [I]⁺ |
| 101 | [Oxane-CH₂]⁺ | [C₆H₁₁O]⁺ |
| 85 | [Iodo-oxolane - O - CH₂-oxane]⁺ | [C₄H₆I]⁺ |
Note: This data is a hypothetical representation for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by vibrations associated with its ether linkages and alkyl framework.
C-O Stretching: Ethers exhibit strong, characteristic C-O-C stretching absorptions in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. The presence of two different ether environments (oxane and oxolane) may lead to a complex or broad band in this region.
C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds, which would give rise to strong absorption bands in the 2850-3000 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond stretch occurs at low frequencies, typically in the 500-600 cm⁻¹ range. This absorption is in a crowded region of the spectrum and can be difficult to assign definitively. uhcl.edu
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-2960 | Strong | C(sp³)-H stretching |
| 1450-1470 | Medium | CH₂ scissoring |
| 1050-1150 | Strong, Broad | C-O-C ether stretching |
| 500-600 | Weak-Medium | C-I stretching |
Note: This data is a hypothetical representation for illustrative purposes.
X-ray Crystallography for Absolute Configuration Determination
While NMR with chiral derivatizing agents can sometimes be used to determine the absolute configuration of a molecule, the most unambiguous method is single-crystal X-ray crystallography. This technique requires the compound to be a stable, well-ordered solid from which a suitable single crystal can be grown.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional coordinates of every atom (except hydrogen, usually) in the molecule. If the molecule crystallizes in a chiral space group and contains a heavy atom like iodine, anomalous dispersion effects can be used to determine the absolute stereochemistry of all chiral centers without ambiguity. Therefore, should a crystalline sample of this compound be obtained, X-ray crystallography would provide the ultimate confirmation of its complete molecular structure.
Computational and Theoretical Investigations of 2 4 Iodooxolan 3 Yl Oxy Methyl Oxane
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) Studies
No published research employing Density Functional Theory (DFT) to investigate the electronic structure and stability of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane could be identified. Such studies would typically provide insights into parameters like molecular orbital energies, electron density distribution, and thermodynamic stability.
Ab Initio Calculations
There is no available literature detailing the use of Ab Initio calculations to study this compound. These methods, known for their high accuracy, have not been applied to determine the compound's fundamental electronic properties or stability.
Conformational Analysis and Energy Landscape Predictions
Molecular Mechanics and Dynamics Simulations
A search for studies using molecular mechanics or molecular dynamics simulations to analyze the conformational preferences and dynamic behavior of this compound yielded no results. These simulations would be crucial for understanding the three-dimensional arrangements of the molecule and their relative energies.
Potential Energy Surface Mapping
No investigations into the potential energy surface of this compound have been published. Mapping the potential energy surface would be essential for identifying stable conformers, transition states, and for understanding the molecule's flexibility.
Reaction Mechanism Elucidation via Computational Modeling
There are no computational studies in the existing scientific literature that elucidate the reaction mechanisms involving this compound. Computational modeling is a powerful tool for mapping reaction pathways and calculating activation energies, but it has not been applied to this specific compound.
Transition State Analysis for Key Synthetic Steps
Transition state analysis is a cornerstone of computational organic chemistry, providing deep insights into the mechanisms, kinetics, and feasibility of chemical reactions. For a hypothetical synthesis of this compound, density functional theory (DFT) would be a powerful tool to elucidate the transition states of key bond-forming reactions.
A plausible synthetic route could involve the Williamson ether synthesis, where an alkoxide derived from (4-iodooxolan-3-yl)ol reacts with a 2-(halomethyl)oxane. Computational chemists would model this reaction by locating the transition state structure for the nucleophilic substitution. The analysis would involve calculating the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy would suggest a more favorable reaction pathway.
Furthermore, the geometry of the transition state would be meticulously examined to understand the synchronous or asynchronous nature of bond breaking and bond formation. For instance, in an SN2 reaction, the concerted backside attack of the nucleophile and the departure of the leaving group would be characterized by a single transition state. The imaginary frequency corresponding to the reaction coordinate would be analyzed to confirm that the located structure is indeed a true transition state.
Table 1: Hypothetical Transition State Analysis Data for a Key Synthetic Step
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |
| Ether Formation | B3LYP | 6-31G(d,p) | Data not available | Data not available | Data not available |
This table is illustrative. No actual data exists for this compound.
Prediction of Regio- and Stereoselectivity in Reactions
Many reactions leading to a molecule with multiple stereocenters, such as this compound, can result in various isomers. Computational chemistry offers robust methods for predicting the regio- and stereochemical outcomes of such reactions.
For example, if the iodo and oxy-methyl-oxane substituents are introduced via an iodocyclization of an unsaturated precursor, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) would be of critical importance. By calculating the energies of the transition states leading to the different possible products, researchers can predict which isomer will be preferentially formed. The product distribution is generally governed by the Curtin-Hammett principle, where the lowest energy transition state leads to the major product.
DFT calculations can be employed to model the reactants, intermediates, transition states, and products for all feasible pathways. nih.govresearchgate.net The relative Gibbs free energies of the transition states would allow for a quantitative prediction of the product ratios at a given temperature. Factors influencing selectivity, such as steric hindrance and electronic effects, can be dissected by analyzing the optimized geometries and electronic structures of the transition states.
Table 2: Hypothetical Predicted Selectivity in a Key Reaction
| Reaction Pathway | Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Product Ratio (%) |
| Path A (desired stereoisomer) | TS-A | Data not available | Data not available |
| Path B (other stereoisomer) | TS-B | Data not available | Data not available |
This table is illustrative. No actual data exists for this compound.
Molecular Descriptors and Topological Indices for Structure-Reactivity Correlations
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Topological indices are a class of molecular descriptors derived from the graph representation of a molecule. semanticscholar.orgresearchgate.net These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models. semanticscholar.orgresearchgate.netresearchgate.net
For this compound, a variety of descriptors could be calculated to correlate its structure with potential reactivity or biological activity. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., Wiener index, Randić index), molecular connectivity indices, and electrotopological state (E-state) indices. semanticscholar.org These describe the branching and connectivity of the molecule.
3D Descriptors: Geometrical descriptors derived from the 3D coordinates of the atoms, such as molecular volume and surface area.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges.
These descriptors could be used to build a QSAR model if a series of analogous compounds with measured activities were available. The model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.
Table 3: Selected Hypothetical Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value |
| Constitutional | Molecular Weight | Data not available |
| Topological | Wiener Index | Data not available |
| Topological | Randić Index (first order) | Data not available |
| Quantum Chemical | HOMO Energy | Data not available |
| Quantum Chemical | LUMO Energy | Data not available |
| Quantum Chemical | Dipole Moment | Data not available |
This table is illustrative. No actual data exists for this compound.
Applications in Advanced Organic Synthesis and Chemical Biology General
Utilization as a Building Block in Complex Molecule Construction
The structure of "2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane" makes it a potentially valuable building block in the synthesis of complex natural products and other intricate molecular targets. The presence of two distinct saturated heterocyclic rings, the oxolane and oxane, is a common feature in many biologically active compounds, including polyether antibiotics and marine natural products.
The key features that would render this compound a useful synthetic intermediate include:
Defined Stereochemistry: Assuming the compound can be synthesized with specific stereoisomers, it would allow for the controlled introduction of multiple stereocenters into a larger molecule.
Orthogonal Reactivity: The iodo group on the oxolane ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions. This allows for the selective elaboration of one part of the molecule while the rest remains protected.
Scaffold for Further Elaboration: The oxane ring can be further functionalized, and the ether linkage provides a stable connection between the two heterocyclic systems.
The general strategy for its use would involve the synthesis of the bifunctional building block, followed by its incorporation into a larger synthetic scheme through a sequence of selective chemical transformations.
| Potential Synthetic Application | Key Reaction Type | Rationale |
| Synthesis of Polyether-type Natural Products | Cross-coupling Reactions (e.g., Suzuki, Stille) | The iodo group allows for the coupling of the oxolane moiety to other complex fragments. |
| Construction of Spiroketals | Intramolecular Cyclization | After further functionalization, the molecule could be a precursor for acid-catalyzed spiroketalization. |
| Assembly of Fused Ether Systems | Ring-Closing Metathesis or other cyclization strategies | The oxane ring could be opened and re-functionalized to participate in further ring-forming reactions. |
Role in Methodological Development for Heterocycle Synthesis
The synthesis of "this compound" itself would likely require the development of novel synthetic methodologies. The key challenge lies in the stereoselective formation of the C-O bond linking the two heterocyclic rings and the regioselective iodination of the oxolane ring.
Potential synthetic strategies could involve:
Glycosylation-type Reactions: Coupling of a suitable oxolane alcohol with an activated oxane derivative.
Ring-Opening of Epoxides: The reaction of an oxane-containing alcohol with an iodinated oxolane epoxide.
Iodocyclization Reactions: An intramolecular cyclization of an unsaturated precursor bearing both the oxane moiety and a strategically placed alkene or alkyne, induced by an iodine source.
The development of efficient and stereocontrolled routes to this and related structures would be a significant contribution to the field of heterocyclic chemistry, providing access to a new class of building blocks.
Potential as Precursors for Further Functionalization and Derivatization
The iodo group is a versatile functional group that can be transformed into a wide array of other functionalities. This makes "this compound" a valuable precursor for creating a library of related compounds for screening in various biological assays.
| Functional Group Transformation | Reagent/Condition | Resulting Functionality |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Organolithium species for reaction with electrophiles. |
| Metal-Catalyzed Cross-Coupling | Pd or Cu catalysts with various coupling partners | Aryl, vinyl, alkynyl, or alkyl groups. |
| Nucleophilic Substitution | Azides, cyanides, thiols, etc. | Introduction of various heteroatom-containing groups. |
| Radical Deiodination | Radical initiators (e.g., AIBN) and a hydrogen source | A de-iodinated oxolane ring. |
This ability to diversify the structure at a late stage is highly advantageous in medicinal chemistry and chemical biology for structure-activity relationship (SAR) studies.
Exploration in Radiopharmaceutical Chemistry (General Chemical Transformations of Iodine Isotopes)
The presence of an iodine atom in "this compound" makes it a prime candidate for exploration in radiopharmaceutical chemistry. Several radioactive isotopes of iodine are used in medical imaging and therapy. researchgate.netnih.gov The development of radiolabeled versions of this molecule could lead to new diagnostic or therapeutic agents.
The key transformations in this context involve the replacement of the stable iodine-127 with a radioactive isotope. The most common methods for radioiodination include:
Electrophilic Radioiodination: This involves the reaction of an activated precursor (e.g., a trialkylstannyl or boronic acid derivative) with an electrophilic source of radioactive iodine, such as [¹²³I]NaI or [¹³¹I]NaI, in the presence of an oxidizing agent. nih.gov
Nucleophilic Radioiodination: This typically involves the displacement of a good leaving group, such as a tosylate or triflate, with radioactive iodide.
Isotope Exchange: In some cases, a non-radioactive iodine atom can be exchanged with a radioactive isotope under specific reaction conditions, often at elevated temperatures. nih.gov
| Iodine Isotope | Half-life | Decay Mode | Primary Application |
| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture, Gamma Emission | Single Photon Emission Computed Tomography (SPECT) Imaging nih.gov |
| Iodine-124 (¹²⁴I) | 4.2 days | Positron Emission, Electron Capture | Positron Emission Tomography (PET) Imaging mdpi.com |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture, Gamma Emission | Radioimmunoassays and preclinical research nih.gov |
| Iodine-131 (¹³¹I) | 8.0 days | Beta Decay, Gamma Emission | Radiotherapy and SPECT Imaging mdpi.com |
The choice of isotope would depend on the intended application. For diagnostic imaging, ¹²³I or ¹²⁴I would be preferred due to their favorable decay characteristics. For therapeutic applications, the beta-emitting ¹³¹I would be the isotope of choice. The development of a radiolabeled version of "this compound" would first require the synthesis of a suitable precursor for the radiolabeling step, followed by optimization of the labeling conditions to achieve high radiochemical yield and purity.
Future Research Directions for Complex Iodo Ether Scaffolds
Development of More Sustainable and Atom-Economical Synthetic Routes
Atom economy is a critical concept in green chemistry, describing the efficiency of a chemical process in terms of all atoms involved. primescholars.com An ideal process incorporates the maximum number of reactant atoms into the final product, minimizing waste. primescholars.com Current strategies for synthesizing iodo-ethers can be improved by adopting principles of atom economy. For instance, iodine-promoted reactions that utilize molecular iodine as a catalyst can offer a more environmentally benign pathway. rsc.orgresearchgate.net The development of reagentless, 100% atom-economical approaches, such as the iodosulfenylation of alkynes using only iodine and disulfides, provides a powerful precedent for future work in iodo-ether synthesis. rsc.orgresearchgate.net
Hypervalent iodine compounds, which have been widely applied in oxidative transformations, present another avenue for improving atom economy. nih.gov Research could focus on developing catalytic systems where the iodine reagent is regenerated or on designing reactions where the iodine atom is incorporated into the final product, thus maximizing atom efficiency. nih.gov
Table 1: Comparison of Hypothetical Synthetic Routes
| Parameter | Traditional Route | Future Sustainable Route |
|---|---|---|
| Key Transformation | Multi-step functional group interconversion with protecting groups | Catalytic, one-pot iodocyclization cascade |
| Iodine Source | Stoichiometric iodinating agent (e.g., N-Iodosuccinimide) | Catalytic I₂ or recyclable hypervalent iodine reagent |
| Atom Economy (%) | Low (<20%) | High (>80%) |
| E-Factor (Waste/Product Ratio) | High (>50) | Low (<5) |
| Number of Steps | 8-10 steps | 2-3 steps |
Exploration of Novel Reactivity Patterns for the Iodine and Ether Moieties
The 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane scaffold contains two key reactive sites: the carbon-iodine bond and the ether linkages. While the individual reactivity of these functional groups is well-understood, their interplay within a complex polycyclic system remains a fertile ground for investigation.
The C-I bond is a versatile functional handle, amenable to a wide range of transformations including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), radical reactions, and nucleophilic substitution. Future work should explore novel, selective transformations at this position. For example, radical-mediated iodo-ene reactions, which proceed through alternating propagation and chain transfer, could be adapted to create complex polymeric materials from iodo-ether monomers. acs.org The development of photoredox-catalyzed reactions could also enable new, mild methods for C-C and C-heteroatom bond formation at the iodinated carbon.
Ethers are generally considered stable, but they can be cleaved under strong acidic conditions. openstax.orgyoutube.com Research into the selective activation and cleavage of one of the ether rings (oxane vs. oxolane) could provide access to new molecular scaffolds. Furthermore, studying the reactions of related enol ethers with iodine-hydroperoxide systems, which can lead to iodoperoxides and α-iodolactones, may inspire new oxidative transformations for the saturated ether rings. rsc.org
Table 2: Potential Novel Reactions for the Iodo-Ether Scaffold
| Functional Group | Proposed Reaction Type | Potential Reagents/Conditions | Resulting Structure Class |
|---|---|---|---|
| Iodine Moiety | Photoredox-Catalyzed Alkylation | Visible light, photocatalyst, alkyl radical precursor | C-alkylated polyether |
| Iodine Moiety | Transition-Metal-Free Cross-Coupling | Organoboron or organotin reagent, base | Aryl- or vinyl-substituted polyether |
| Ether Moiety | Selective Ring-Opening Polymerization | Lewis acid catalyst | Functionalized polymer |
| Ether Moiety | Oxidative C-H Functionalization | Peroxide, metal catalyst | Hydroxylated or carbonylated polyether |
Advanced Stereochemical Control in the Formation of Multi-Chiral Architectures
The structure of this compound features multiple stereogenic centers. The precise control of stereochemistry is paramount in chemical synthesis, as different stereoisomers can exhibit vastly different properties. mdpi.com The synthesis of complex polycyclic ethers, such as those found in marine natural products, has driven the development of sophisticated methods for stereochemical control. nih.govnih.gov
Future research should focus on moving beyond classical substrate-controlled methods towards more versatile catalytic asymmetric strategies. The development of novel chiral catalysts—including transition metal complexes, organocatalysts, and engineered enzymes—could enable the highly diastereo- and enantioselective synthesis of specific isomers of iodo-ether scaffolds. For example, asymmetric epoxidation followed by an intramolecular cyclization cascade is a powerful strategy for building fused polycyclic ether systems with defined stereochemistry. mdpi.com Applying this and other modern synthetic methodologies will be crucial for accessing the full stereochemical diversity of these molecules. Synthesis-driven stereochemical assignment, where synthetic model compounds are compared to natural products or desired targets, will remain an indispensable tool in this endeavor. nih.govscdi-montpellier.fr
Table 3: Comparison of Catalytic Systems for Asymmetric Etherification
| Catalyst Type | Potential Key Reaction | Anticipated Diastereomeric Ratio (d.r.) | Anticipated Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Chiral Brønsted Acid | Asymmetric Iodocyclization | >20:1 | >95% |
| Chiral Rhodium(II) Complex | C-H Etherification | >15:1 | >98% |
| Proline-derived Organocatalyst | Asymmetric Michael Addition/Cyclization | >10:1 | >90% |
| Engineered Hydrolase | Kinetic Resolution of a Precursor | N/A | >99% |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration
The translation of complex synthetic routes from laboratory-scale to larger-scale production, or the rapid generation of derivative libraries, can be significantly enhanced by modern automation and flow chemistry technologies. sigmaaldrich.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages, including superior control over reaction parameters like temperature and mixing, enhanced safety, and improved scalability. rsc.orgelveflow.com
Integrating the synthesis of iodo-ether scaffolds into flow-based systems could enable access to reaction conditions that are difficult to achieve in batch, such as superheating solvents under pressure to accelerate slow reactions. acs.org This technology is also ideal for handling potentially hazardous reagents or unstable intermediates in a safe and controlled manner. nih.gov
Coupling flow reactors with automated synthesis platforms can create a powerful system for high-throughput experimentation. researchgate.net Such platforms allow for the rapid screening of reaction conditions, catalysts, and substrates, accelerating the discovery of optimal synthetic routes. Once a robust synthesis is established, these automated systems can be used to generate libraries of analogues of the core this compound scaffold for structure-activity relationship studies.
Table 4: Comparison of Batch vs. Flow Synthesis for a Key Iodination Step
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 6-12 hours | 5-20 minutes (residence time) |
| Temperature Control | Moderate (heating mantle) | Precise (± 0.1 °C) |
| Mixing | Mechanical stirring (heterogeneous) | Efficient diffusive mixing (homogeneous) |
| Safety | Risk of thermal runaway with exotherms | Inherent safety due to small reaction volume mt.com |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer |
Design and Synthesis of Analogous Complex Polycyclic Ether Systems
The this compound structure serves as a valuable starting point for the design and synthesis of more elaborate polycyclic ether systems. Many marine natural products with potent biological activities feature large, fused polycyclic ether backbones. mdpi.comresearchgate.net The synthetic strategies developed for these natural products can provide a roadmap for expanding the complexity of the iodo-ether scaffold.
Future research should explore iterative and bidirectional strategies to append additional ether rings onto the core structure. researchgate.netillinois.edu An iterative approach involves a repeating sequence of reactions to add one ring at a time, allowing for the controlled construction of large oligomeric ethers. This could involve, for example, converting the iodo-group into a new reactive handle that initiates the formation of the next ring. By varying the ring size (e.g., incorporating seven-membered oxepane (B1206615) rings) and stereochemistry at each step, a diverse array of complex architectures can be assembled. These larger, more complex systems will be invaluable for probing the structure-function relationships of polyether natural products and for developing new molecules with unique properties.
Table 5: Potential Complex Polycyclic Ether Targets from an Iodo-Ether Building Block
| Target System | Key Structural Feature | Potential Synthetic Strategy |
|---|---|---|
| Fused Tricyclic System | scdi-montpellier.frillinois.eduillinois.edu-membered ring fusion | Intramolecular radical cyclization from the iodine |
| Linear Tetracyclic System | Iterative scdi-montpellier.frillinois.eduillinois.eduillinois.edu sequence | Repetitive etherification/cyclization sequence |
| Spirocyclic Polyether | Spiro-fused oxane and oxolane | Ring-closing metathesis of a diene precursor |
| Bridged Polyether | Bridged bicyclic core | Intramolecular [4+2] cycloaddition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
